molecular formula C28H33Cl2N5O5S B14235358 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride

2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride

Cat. No.: B14235358
M. Wt: 622.6 g/mol
InChI Key: IDRXIHHFXKZNBT-FBHGDYMESA-N
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Description

2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a naphthalene ring, piperidine ring, and sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride typically involves multi-step organic reactions. Key steps may include:

  • Formation of the naphthalene derivative through Friedel-Crafts acylation.
  • Synthesis of the piperidine derivative via reductive amination.
  • Coupling of the naphthalene and piperidine derivatives using a suitable linker.
  • Introduction of the sulfonyl group through sulfonation.
  • Final assembly of the compound and purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring.

    Reduction: Reduction reactions could target the imine groups within the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Biochemical Probes: Utilized as a probe to study biological pathways.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.

    Pharmaceutical Production: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid
  • 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;monohydrochloride

Uniqueness

The unique combination of functional groups in 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride distinguishes it from other similar compounds. Its specific structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33Cl2N5O5S

Molecular Weight

622.6 g/mol

IUPAC Name

2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride

InChI

InChI=1S/C28H31N5O5S.2ClH/c1-17(29)32-10-8-23(9-11-32)38-24-6-7-25-22(14-24)15-26(33(25)39(36,37)16-27(34)35)19-4-2-18-3-5-20(28(30)31)13-21(18)12-19;;/h2-7,12-14,23,26,29H,8-11,15-16H2,1H3,(H3,30,31)(H,34,35);2*1H/t26-;;/m1../s1

InChI Key

IDRXIHHFXKZNBT-FBHGDYMESA-N

Isomeric SMILES

CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N([C@H](C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl

Origin of Product

United States

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